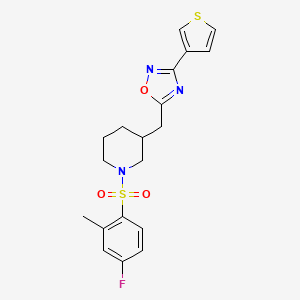

5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S2/c1-13-9-16(20)4-5-17(13)28(24,25)23-7-2-3-14(11-23)10-18-21-19(22-26-18)15-6-8-27-12-15/h4-6,8-9,12,14H,2-3,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHHSKZHWSFTSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a variety of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazole can inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness against glioblastoma cell lines, indicating potential for further development as anticancer agents .

- Antimicrobial Properties : The compound's structure may also confer antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated that oxadiazole derivatives can act against both Gram-positive and Gram-negative bacteria .

- Anti-Diabetic Effects : Some oxadiazole derivatives have been evaluated for their anti-diabetic properties in model organisms like Drosophila melanogaster, showing significant reduction in glucose levels .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of oxadiazole derivatives:

- Cytotoxicity Studies : A study evaluated various oxadiazole derivatives against cancer cell lines, reporting that some compounds demonstrated better cytotoxicity than standard chemotherapeutics like 5-Fluorouracil .

- In Silico Studies : Computational modeling has been employed to predict the binding interactions and efficacy of these compounds at the molecular level. Such studies are crucial for understanding how structural modifications can enhance biological activity .

- Toxicity Assessments : In addition to efficacy studies, toxicity profiles are essential for determining the safety of these compounds in clinical settings. In silico predictions have been used to assess potential adverse effects before proceeding to in vivo trials .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.